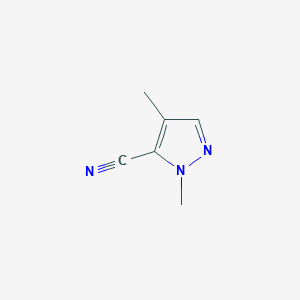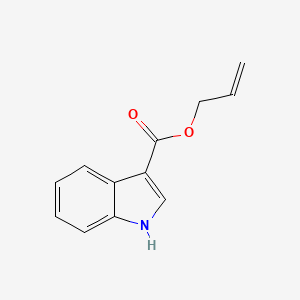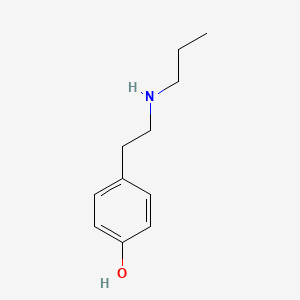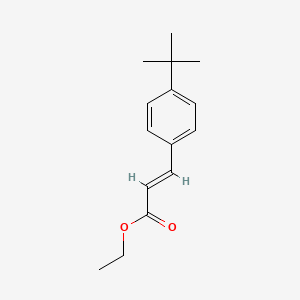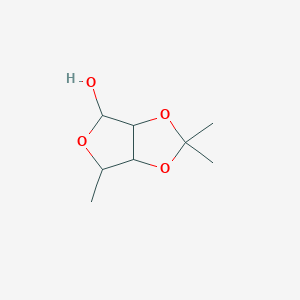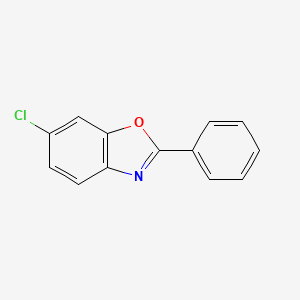
1,4-Dideoxy-1,4-epithio-d-arabinitol
Übersicht
Beschreibung
1,4-Dideoxy-1,4-epithio-d-arabinitol is a compound that has been studied for its inhibitory properties on glycogen metabolising enzymes . It is a known potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis . It’s also been described as a promising therapeutic compound for diabetes mellitus .
Synthesis Analysis
The synthesis of this compound involves several steps. One key step in the synthesis process makes use of the readily prepared serine-derived α-dibenzylamino aldehyde in a highly diastereoselective glycolate aldol reaction .Molecular Structure Analysis
The molecular formula of this compound is C5H10O3S . Its molecular weight is 150.2 .Chemical Reactions Analysis
The compound this compound and its derivatives have been found to show diverse inhibitory potential on the activity of rat muscle glycogen phosphorylase (RMGP) and E. coli glycogen synthase (EcGS) .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 327.4±42.0 °C, and its density is predicted to be 1.490±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Glycosidase Inhibition
1,4-Dideoxy-1,4-epithio-d-arabinitol is notable for its role as a glucosidase inhibitor. It has been identified as a specific inhibitor of glucosidases, with its synthesis involving unique chemical transformations. This compound is particularly significant due to its presence in certain natural sources like Arachniodes standishii and Angylocalyx boutiqueanus, and its potential as a potent glucosidase inhibitor (Fleet & Smith, 1986).
Anti-Hyperglycemic Properties
In the context of diabetes research, this compound has shown promise as an anti-diabetic agent. Studies have explored its pharmacokinetic properties and its pharmacodynamic anti-hyperglycemic efficacy, making it a potential candidate for diabetes treatment (Mackay et al., 2003).
Competitive Inhibition of Enzymatic Activity
The compound has demonstrated potent competitive inhibition of α-galactosidase and α-glucosidase activity, suggesting significant potential as a glycosidase inhibitor. This aspect is particularly important in the context of developing treatments for metabolic disorders and enzyme-related diseases (Fleet et al., 1985).
Synthesis and Chemical Properties
Recent advancements in the synthesis of this compound have opened up new possibilities for its application in various fields. Innovative synthesis methods have been developed, contributing to the understanding and potential utilization of this compound in different scientific domains (Akkarasamiyo et al., 2022).
Pharmacological Analysis
In pharmaceutical studies, this compound has been a subject of interest, particularly in the analysis of its properties in various formulations. Techniques like capillary electrophoresis have been employed to determine its presence and concentration in pharmaceutical contexts, highlighting its relevance in drug development and analysis (Jamali & Nielsen, 2003).
Biochemical Studies
Biochemical research has also benefited from the study of this compound. Investigations into its effects on enzymes like glycogen phosphorylase have provided insights into its mechanism of action and potential therapeutic applications, especially in the context of metabolic diseases and diabetes management (Andersen et al., 1999).
Wirkmechanismus
The compound 1,4-Dideoxy-1,4-epithio-d-arabinitol acts as a potent inhibitor of glycogen phosphorylase (GP), a key enzyme in glycogenolysis . It is believed that these compounds bind to the subsite in the active center of the enzymes that is normally occupied by the glucosyl residue which is transferred between donor and acceptor substrates .
Eigenschaften
IUPAC Name |
(2R,3S,4S)-2-(hydroxymethyl)thiolane-3,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVSFIRYIVAVKW-WDCZJNDASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](S1)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



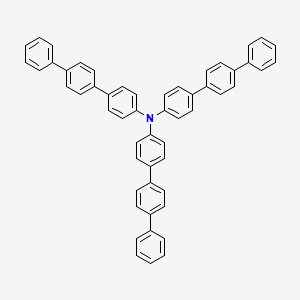
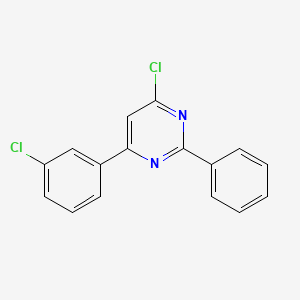
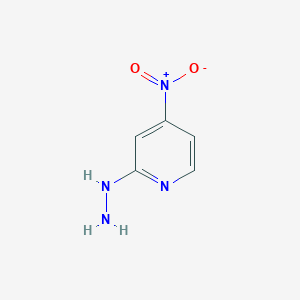
![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)
